4-Chloro-2-(trifluoromethyl)pteridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H2ClF3N4 |
|---|---|
Molecular Weight |
234.56 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)pteridine |
InChI |
InChI=1S/C7H2ClF3N4/c8-4-3-5(13-2-1-12-3)15-6(14-4)7(9,10)11/h1-2H |
InChI Key |
LXKWKBJLOSWGLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
De Novo Synthesis Approaches to the Pteridine (B1203161) Nucleus Bearing Chloro and Trifluoromethyl Substituents
The construction of the pteridine ring system with specific substituents can be achieved through several de novo synthetic strategies. These methods typically involve the condensation of a substituted pyrimidine (B1678525) with a 1,2-dicarbonyl compound or its equivalent.
Condensation Reactions for Pteridine Ring Formation
The Gabriel-Isay condensation is a cornerstone of pteridine synthesis, involving the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. While specific examples leading directly to 4-chloro-2-(trifluoromethyl)pteridine are not extensively detailed in readily available literature, the general approach would necessitate a 5,6-diaminopyrimidine precursor bearing the required chloro and trifluoromethyl groups at appropriate positions. The challenge often lies in the synthesis and stability of such highly functionalized pyrimidine precursors.
Multi-component Reaction Pathways for Analogues
Multi-component reactions (MCRs) offer an efficient route to complex heterocyclic systems in a single step. For the synthesis of pteridine analogues, MCRs can be envisioned that bring together a diaminopyrimidine, an aldehyde, and an isocyanide, or other suitable reactive partners. While a direct MCR for this compound is not explicitly described, the development of such a reaction would be a valuable contribution to pteridine chemistry. The versatility of MCRs allows for the rapid generation of a library of analogues by varying the starting components. For instance, a one-pot multicomponent procedure involving the microwave-assisted treatment of a substituted pyrazole (B372694) carbaldehyde with terminal alkynes in the presence of an amine under Sonogashira-type conditions has been used to afford related fused heterocyclic systems. nih.gov
Isay Reaction and Related Cyclocondensation Strategies
The Isay reaction is a fundamental method for pteridine synthesis. researchgate.net It involves the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound. To synthesize this compound via this route, one would theoretically start with 4-chloro-5,6-diamino-2-(trifluoromethyl)pyrimidine. The synthesis of this specific diamine precursor is a critical and potentially challenging step. The subsequent cyclization with a simple dicarbonyl compound like glyoxal (B1671930) would then form the pyrazine (B50134) ring of the pteridine system.
Post-Synthetic Functionalization of this compound and Analogues
Once the this compound core is obtained, its reactivity can be exploited to introduce further molecular diversity. The electron-withdrawing nature of the pteridine ring system, further enhanced by the trifluoromethyl group, makes the C-4 position highly susceptible to nucleophilic attack.
Nucleophilic Displacement Reactions at Electrophilic Centers (e.g., C-4 Chloro, C-2 Trifluoromethyl)
The chlorine atom at the C-4 position of the pteridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents. The reactivity of the C-4 position is significantly enhanced by the electron-withdrawing trifluoromethyl group at C-2 and the nitrogen atoms within the pteridine nucleus. nih.gov
Common nucleophiles employed in these reactions include:
Amines: Reaction with primary and secondary amines leads to the corresponding 4-amino-2-(trifluoromethyl)pteridines. These reactions are typically carried out in a suitable solvent such as ethanol (B145695) or DMF, often with the addition of a base to neutralize the HCl generated.
Thiols: Thiolates, generated from thiols and a base, readily displace the C-4 chloride to form 4-thioether-2-(trifluoromethyl)pteridines. nih.gov
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to yield 4-alkoxy-2-(trifluoromethyl)pteridines.
The trifluoromethyl group at the C-2 position is generally much less reactive towards nucleophilic displacement than the C-4 chloro group under typical SNAr conditions. The strength of the C-CF3 bond and the high energy of the hypothetical intermediate make this substitution challenging.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
The chloro group at the C-4 position also serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl and heteroaryl groups at the C-4 position. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) and a base (e.g., K2CO3 or Cs2CO3) would yield the corresponding 4-aryl-2-(trifluoromethyl)pteridine. researchgate.netnih.govnih.govrsc.org Microwave irradiation has been shown to significantly accelerate these coupling reactions in related heterocyclic systems. researchgate.net
Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties. This is achieved by reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine like triethylamine (B128534) or diisopropylethylamine). organic-chemistry.orggold-chemistry.orgresearchgate.net This reaction provides a route to extended π-systems and precursors for further transformations. researchgate.netnih.gov
Table 1: Summary of Synthetic Reactions for this compound and Analogues
| Reaction Type | Sub-type | Reactants | Products | Key Features |
| De Novo Synthesis | Condensation (Isay) | 4-Chloro-5,6-diamino-2-(trifluoromethyl)pyrimidine, Glyoxal | This compound | Classic pteridine synthesis. |
| Post-Synthetic | Nucleophilic Displacement | This compound, Amine/Thiol/Alkoxide | 4-Substituted-2-(trifluoromethyl)pteridines | Versatile for introducing heteroatom substituents. |
| Post-Synthetic | Suzuki-Miyaura Coupling | This compound, Arylboronic acid | 4-Aryl-2-(trifluoromethyl)pteridines | Forms C-C bonds, introduces aryl groups. |
| Post-Synthetic | Sonogashira Coupling | This compound, Terminal alkyne | 4-Alkynyl-2-(trifluoromethyl)pteridines | Forms C-C bonds, introduces alkyne groups. |
Transformation of Functional Groups for Derivatization
The this compound molecule possesses two key functional groups amenable to derivatization: the chloro group at the 4-position and the trifluoromethyl group at the 2-position. The chloro group, in particular, serves as a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The pteridine ring is an electron-deficient system, which facilitates nucleophilic attack. The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position further activates the ring towards nucleophilic substitution, making the chloro group at the 4-position a prime site for reaction.
Nucleophilic Aromatic Substitution (SNAr):
A variety of nucleophiles can displace the 4-chloro substituent. These reactions are typically carried out in the presence of a base in a suitable solvent. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.
Common nucleophiles and reaction conditions for the derivatization of related 4-chloropyrimidines, which can be extrapolated to this compound, are summarized in the table below.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Product Type |
| Amine | R-NH2 | Et3N, K2CO3 | DMF, DMSO | 25-100 | 4-Amino-2-(trifluoromethyl)pteridine |
| Alcohol | R-OH | NaH, K2CO3 | THF, Dioxane | 25-80 | 4-Alkoxy-2-(trifluoromethyl)pteridine |
| Thiol | R-SH | NaH, Cs2CO3 | DMF, THF | 0-60 | 4-(Alkylthio)-2-(trifluoromethyl)pteridine |
Palladium-Catalyzed Cross-Coupling Reactions:
The 4-chloro position of the pteridine ring is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible derivatives.
For instance, a Suzuki coupling reaction with an arylboronic acid can be employed to introduce an aryl substituent at the 4-position. Typical conditions for such a reaction are presented in the following table.
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product Type |
| Arylboronic acid | Pd(PPh3)4, PdCl2(dppf) | PPh3, dppf | K2CO3, CsF | Dioxane, Toluene | 80-120 | 4-Aryl-2-(trifluoromethyl)pteridine |
| Organostannane | Pd(PPh3)4 | PPh3 | - | Toluene, DMF | 100-120 | 4-Alkyl/Aryl-2-(trifluoromethyl)pteridine |
| Terminal alkyne | PdCl2(PPh3)2, CuI | PPh3 | Et3N | THF, DMF | 50-80 | 4-Alkynyl-2-(trifluoromethyl)pteridine |
The trifluoromethyl group is generally stable under these reaction conditions, allowing for the selective functionalization of the 4-position.
Optimization of Reaction Conditions and Yields in Pteridine Synthesis
The synthesis of the this compound core itself likely proceeds through the condensation of a suitably substituted pyrimidine with a C2 synthon. A common and versatile method for pteridine synthesis is the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, known as the Isay reaction. researchgate.net
For the synthesis of this compound, a plausible precursor would be 4,5-diamino-6-chloropyrimidine, which would be condensed with a reagent that provides the trifluoromethylated C2 unit.
The optimization of such a condensation reaction would involve a systematic study of several parameters to maximize the yield and purity of the desired product.
Key Parameters for Optimization:
Solvent: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Protic solvents like ethanol or acetic acid are often used, but aprotic solvents such as DMF or DMSO may also be effective.
Temperature: The reaction temperature influences the rate of the condensation and the formation of potential side products. A temperature range of ambient to reflux is typically explored.
Catalyst: Acidic or basic catalysts can be employed to facilitate the condensation. For example, a catalytic amount of a mineral acid or an organic base may be beneficial.
Reactant Stoichiometry: The molar ratio of the diaminopyrimidine to the C2 synthon is a critical parameter to optimize. An excess of one reactant may be used to drive the reaction to completion.
Reaction Time: The duration of the reaction needs to be monitored to ensure complete conversion of the starting materials without significant degradation of the product.
A hypothetical optimization study for the synthesis of a pteridine derivative is presented in the table below, illustrating the effect of different reaction parameters on the yield.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | Reflux | 12 | 45 |
| 2 | Acetic Acid | None | Reflux | 8 | 60 |
| 3 | DMF | Acetic Acid (cat.) | 100 | 6 | 75 |
| 4 | DMSO | p-TsOH (cat.) | 120 | 4 | 82 |
Chemo- and Regioselectivity in Synthetic Transformations of Halogenated Pteridines
The pteridine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electronic nature dictates the chemo- and regioselectivity of its synthetic transformations. In the case of this compound, the presence of both a chloro and a trifluoromethyl group introduces further complexity and directing effects.
Chemo- and Regioselectivity in Nucleophilic Aromatic Substitution:
The pteridine ring is highly activated towards nucleophilic aromatic substitution. The primary question of regioselectivity in a di-substituted system like this compound is which position is more susceptible to nucleophilic attack. The electron-withdrawing nature of both the pyrimidine and pyrazine rings, coupled with the strong inductive effect of the trifluoromethyl group, makes the entire pteridine nucleus electrophilic.
In general, nucleophilic attack on pteridine systems is favored at the C4 and C7 positions. In this compound, the chloro group at the 4-position is an excellent leaving group, making this site highly susceptible to nucleophilic displacement. The trifluoromethyl group at the 2-position, while strongly electron-withdrawing, is not a leaving group under typical SNAr conditions.
The regioselectivity of nucleophilic attack is therefore overwhelmingly directed towards the 4-position. The powerful electron-withdrawing effect of the 2-trifluoromethyl group further enhances the electrophilicity of the C4 position, making the displacement of the chloro group a facile process.
The table below summarizes the predicted regioselectivity for nucleophilic attack on this compound.
| Position | Leaving Group | Activating/Deactivating Groups | Predicted Reactivity towards Nucleophiles |
| 2 | -CF3 | Ring nitrogens, 4-Cl | Low (CF3 is not a good leaving group) |
| 4 | -Cl | Ring nitrogens, 2-CF3 (activating) | High |
| 6 | -H | Ring nitrogens, 2-CF3, 4-Cl | Moderate |
| 7 | -H | Ring nitrogens, 2-CF3, 4-Cl | Moderate |
Therefore, in synthetic transformations involving nucleophiles, the reaction is expected to occur exclusively at the 4-position, leading to the selective formation of 4-substituted-2-(trifluoromethyl)pteridine derivatives. This high degree of regioselectivity is a valuable feature for the controlled synthesis of complex pteridine-based molecules.
It is not possible to generate the requested article on the chemical compound “this compound.”
A thorough search for scientifically verified spectroscopic data required for the specified outline—including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) analyses—did not yield specific results for this particular compound.
To ensure scientific accuracy and strictly adhere to the provided instructions, the article cannot be created without reliable, published research findings corresponding to each section of the outline. Generating content with data from analogous but different chemical structures would be speculative and scientifically inaccurate.
Structural Elucidation and Advanced Spectroscopic Characterization
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. For 4-Chloro-2-(trifluoromethyl)pteridine, both high-resolution mass spectrometry and fragmentation pattern analysis are crucial for unambiguous identification.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C₇H₂ClF₃N₄) is calculated to be 234.0029 m/z. HRMS analysis is expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak (M+), which will be accompanied by a significant M+2 peak with an intensity of approximately one-third of the M+ peak, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
| Parameter | Theoretical Value |
| Molecular Formula | C₇H₂ClF₃N₄ |
| Exact Mass | 234.0029 m/z |
| Isotopic Pattern | M+ and M+2 peaks in an approximate 3:1 ratio |
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern in mass spectrometry provides a "fingerprint" of a molecule, revealing its structural components. While specific experimental data for this compound is not widely available, a predictive analysis of its fragmentation can be made based on the known fragmentation of similar heterocyclic compounds.
Under electron impact (EI) ionization, the molecular ion is expected to be observed. Key fragmentation pathways would likely involve the loss of the chlorine atom and the trifluoromethyl group. The pteridine (B1203161) ring system itself is relatively stable, but cleavage of the substituents is a common fragmentation route.
Predicted Fragmentation Pathways:
Loss of Chlorine: A primary fragmentation step is the loss of a chlorine radical (•Cl), leading to a fragment ion at [M-35]⁺. This cation may be stabilized by the pteridine ring.
Loss of Trifluoromethyl Group: The C-CF₃ bond can cleave to lose a trifluoromethyl radical (•CF₃), resulting in a fragment at [M-69]⁺.
Loss of HCN: Pteridine and other nitrogen-containing heterocyclic rings often exhibit the loss of hydrogen cyanide (HCN), which would lead to fragments at [M-27]⁺ or from subsequent fragment ions.
Cleavage of the Pyrimidine (B1678525) or Pyrazine (B50134) Ring: At higher energies, the pteridine ring system can undergo more extensive fragmentation, leading to smaller, characteristic ions.
| Predicted Fragment | m/z (for ³⁵Cl) | Identity |
| [M]⁺ | 234 | Molecular Ion |
| [M-Cl]⁺ | 199 | Loss of Chlorine |
| [M-CF₃]⁺ | 165 | Loss of Trifluoromethyl |
| [M-HCN]⁺ | 207 | Loss of Hydrogen Cyanide |
Electronic Spectroscopy and Associated Methods
Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, provide insights into the electronic structure and photophysical properties of a molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the pteridine ring system. The exact position and intensity of these bands are influenced by the substituents. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group is likely to cause a shift in the absorption maxima compared to unsubstituted pteridine. Pterin (B48896) derivatives typically exhibit strong absorption in the UV region. It is anticipated that this compound will display absorption maxima in the range of 250-350 nm.
| Transition Type | Expected Wavelength Range (nm) |
| π → π | 250 - 300 |
| n → π | 300 - 350 |
Fluorescence Spectroscopy for Photophysical Properties
Many pteridine derivatives are known to be fluorescent, and this property is highly sensitive to the molecular structure and environment. The introduction of a trifluoromethyl group can, in some cases, enhance fluorescence quantum yields. However, the presence of a heavy atom like chlorine can also lead to quenching of fluorescence through intersystem crossing.
The photophysical properties of this compound would be characterized by its excitation and emission spectra, fluorescence quantum yield (Φf), and fluorescence lifetime (τ). The emission maximum is expected to be at a longer wavelength than the absorption maximum (Stokes shift). A detailed study would be required to determine the specific values for these parameters.
| Photophysical Parameter | Description |
| Excitation Maximum (λex) | Wavelength of light absorbed to induce fluorescence. |
| Emission Maximum (λem) | Wavelength of light emitted during fluorescence. |
| Quantum Yield (Φf) | Efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | Average time the molecule spends in the excited state. |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. This compound itself is an achiral molecule and therefore will not exhibit a CD spectrum.
However, CD spectroscopy would be an invaluable tool for the stereochemical analysis of chiral derivatives of this compound. For instance, if a chiral substituent were introduced at the 4-position, replacing the chlorine atom, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the determination of the absolute configuration and the study of conformational changes in such chiral derivatives. Fluorescence-detected circular dichroism (FDCD) could be a particularly sensitive method for analyzing fluorescent chiral pteridine derivatives.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro-2-(trifluoromethyl)pteridine, DFT studies provide valuable insights into its geometry, electronic properties, and reactivity. Theoretical calculations are often performed using basis sets like B3LYP/6-311G(d,p) to obtain optimized molecular structures and vibrational frequencies. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.netmalayajournal.org
For pteridine (B1203161) systems and related heterocyclic compounds, the distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are likely to be involved in chemical reactions. bhu.ac.inresearchgate.net In substituted pteridines, the presence of electron-withdrawing groups like chlorine and trifluoromethyl is expected to lower both the HOMO and LUMO energy levels, influencing the molecule's electrophilic and nucleophilic character. semanticscholar.org The halogen atom, in particular, can significantly lower the LUMO level, thereby affecting the molecule's reactivity. semanticscholar.org The calculated HOMO-LUMO energy gap provides insights into the charge transfer that can occur within the molecule. malayajournal.org
| Parameter | Significance | Expected Influence on this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Lowered by electron-withdrawing substituents (Cl, CF₃) |
| LUMO Energy | Electron-accepting ability | Significantly lowered by electron-withdrawing substituents |
| HOMO-LUMO Gap (ΔE) | Chemical stability and reactivity | Influenced by the nature and position of substituents |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded, where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue represents positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net
For heterocyclic compounds, the MEP map can identify the most likely sites for intermolecular interactions. researchgate.net In the case of this compound, the nitrogen atoms of the pteridine ring and the oxygen atoms (if any) are expected to be regions of negative potential, while the hydrogen atoms and regions near the electron-withdrawing groups may exhibit positive potential. bhu.ac.in The MEP analysis helps in understanding hydrogen bonding and other non-covalent interactions that are crucial for biological activity. malayajournal.org
Quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and softness (S), provide quantitative measures of a molecule's reactivity. researchgate.net Fukui indices are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com These indices help in understanding the local reactivity of different atoms in the this compound molecule. The study of Fukui indices and individual atom reactivity has been applied to pterin (B48896) systems to gain insights into their biological activity. mdpi.com
Molecular Dynamics Simulations (if applicable to interactions)
For halogenated compounds, specialized force fields can be employed in MD simulations to accurately model halogen bonding, which can be a significant interaction in ligand-protein binding. nih.govnih.gov Such simulations could elucidate the role of the chlorine atom in this compound in stabilizing its complex with a target protein. mdpi.com
In Silico Screening and Ligand-Protein Docking Studies
In silico screening and molecular docking are widely used computational techniques in drug discovery to predict the binding affinity and orientation of a small molecule (ligand) to a protein target. nih.govd-nb.info These methods are instrumental in identifying potential drug candidates from large compound libraries. nih.gov
Pteridine derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes. nih.gov For this compound, molecular docking could be employed to predict its binding mode within the active site of a target protein. The docking results can provide information on key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govd-nb.info The binding energy values obtained from docking calculations can be used to rank potential inhibitors and guide further experimental studies. nih.gov
| Computational Technique | Application to this compound | Key Insights |
|---|---|---|
| In Silico Screening | Virtual screening of compound libraries against a specific target | Identification of potential protein targets for the compound |
| Ligand-Protein Docking | Prediction of binding mode and affinity to a target protein | Understanding of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) |
Conformation Analysis and Tautomerism Studies of Pteridine Systems
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For molecules with flexible side chains, understanding the preferred conformation is crucial for predicting their biological activity. The presence of a trifluoromethyl group can influence the conformational preferences of a molecule. mdpi.comnih.gov
Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the relative position of a proton. wikipedia.orgnih.gov Pteridine systems can exhibit tautomerism, and the dominant tautomeric form can be influenced by factors such as the solvent and the nature of substituents. rsc.orgnih.gov Computational studies can predict the relative energies of different tautomers, providing insights into which form is more likely to be present under specific conditions. rsc.org For this compound, theoretical calculations could be used to investigate the potential for tautomerism and to determine the most stable tautomeric form.
Preclinical Investigation of Biological System Interactions and Mechanisms
Enzyme Inhibition Studies and Mechanistic Insights (e.g., Pteridine (B1203161) Reductase 1, EGFR Kinase)
Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. Pteridine Reductase 1 (PTR1) and Epidermal Growth Factor Receptor (EGFR) Kinase are two enzymes that have been the subject of extensive research as drug targets.
Pteridine Reductase 1 (PTR1): PTR1 is a crucial enzyme in the folate biosynthesis pathway of trypanosomatid parasites, making it an attractive target for the development of anti-parasitic drugs. nih.govmdpi.com The enzyme catalyzes the NADPH-dependent reduction of pterins and folates. nih.govmdpi.com Inhibition of PTR1 can disrupt the parasite's ability to produce essential tetrahydrofolate, leading to cell death. mdpi.com The mechanism of PTR1 involves a two-step reduction of its substrates. nih.gov While various compounds have been investigated as PTR1 inhibitors, specific mechanistic insights into the inhibition by 4-Chloro-2-(trifluoromethyl)pteridine are not extensively detailed in publicly available literature. General inhibitor studies on PTR1 often involve assessing the compound's ability to compete with the natural substrate or the NADPH cofactor.
Molecular Target Identification and Validation in Preclinical Models
Identifying the specific molecular targets of a compound is fundamental to understanding its pharmacological effects and potential toxicities. Preclinical models, such as patient-derived xenografts (PDXs), are increasingly used for this purpose. researchgate.netnih.gov These models involve implanting tumor tissue from a patient into an immunodeficient mouse, thereby preserving the original tumor's genetic and histological characteristics. researchgate.netnih.gov PDX models can be utilized to assess the efficacy of a drug candidate and to identify biomarkers that may predict patient response. nih.govregmed.fr However, specific studies employing PDX or other preclinical models to identify and validate the molecular targets of this compound have not been reported in the available literature.
Investigation of Interactions with Biomolecules (e.g., Human Serum Albumin)
The interaction of drug candidates with plasma proteins, particularly Human Serum Albumin (HSA), is a critical aspect of their pharmacokinetic profile. HSA is the most abundant protein in human plasma and plays a significant role in the transport and disposition of many drugs. nih.govmdpi.comnih.govdntb.gov.uamdpi.com The binding of a compound to HSA can affect its free concentration in the bloodstream, its distribution to target tissues, and its rate of elimination. Biophysical techniques such as fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry are commonly used to characterize these interactions. nih.govnih.govmdpi.com While the principles of drug-HSA interactions are well-established, specific studies detailing the binding affinity, stoichiometry, and conformational changes of HSA upon interaction with this compound are not currently available.
Exploration of Antimicrobial Mechanisms in Preclinical in vitro Systems
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Trifluoromethyl-containing heterocyclic compounds have been explored for their potential antimicrobial properties. nih.govnih.govrsc.org In vitro systems are employed to determine a compound's minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi. nih.govnih.govrsc.orgiosrjournals.orgmdpi.comresearchgate.netnih.gov Subsequent studies aim to elucidate the mechanism of action, which could involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid or protein synthesis. While some trifluoromethyl-containing compounds have demonstrated broad-spectrum antimicrobial activity, specific data on the in vitro antimicrobial efficacy and mechanisms of this compound are not described in the accessible scientific literature. nih.govnih.govrsc.org
Modulation of Specific Cellular Pathways in Preclinical in vitro Studies (e.g., EGFR signaling)
Understanding how a compound modulates specific cellular signaling pathways is crucial for defining its mechanism of action at a cellular level. The EGFR signaling pathway, which involves a cascade of protein phosphorylations, is a key regulator of cell fate. nih.govnih.gov In vitro studies using cell lines that overexpress EGFR are commonly used to investigate the effects of potential inhibitors. huji.ac.ilnih.gov Assays to measure the phosphorylation status of EGFR and its downstream effectors, such as Akt and ERK, are employed to assess the compound's impact on the pathway. plos.orgnih.govnih.gov Although the EGFR signaling pathway is a well-established target for many small molecules, specific preclinical in vitro studies detailing the modulation of this pathway by this compound are not documented in the available research.
Development as Fluorescent Probes and Chemosensors for Biological Applications
Fluorescent probes and chemosensors are valuable tools in chemical biology for the detection and imaging of specific analytes within biological systems. nih.gov These molecules are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a target molecule. nih.gov This allows for the real-time monitoring of biological processes and the quantification of specific ions or biomolecules. The development of such probes often involves the strategic incorporation of fluorophores and recognition moieties. While pteridine derivatives have been utilized in various biological applications, there is no information in the current literature to suggest that this compound has been specifically developed or utilized as a fluorescent probe or chemosensor.
Research into DNA Repair Enzyme (e.g., hOGG1) Modulation
DNA repair pathways are essential for maintaining genomic integrity, and their dysregulation can contribute to various diseases, including cancer. The human 8-oxoguanine DNA glycosylase 1 (hOGG1) is a key enzyme in the base excision repair pathway, responsible for the removal of the oxidative DNA lesion 8-oxoguanine. nih.gov Modulation of hOGG1 activity could have therapeutic implications. Research in this area often involves in vitro assays to measure the enzymatic activity of hOGG1 in the presence of a test compound. nih.gov However, there is currently no published research investigating the potential modulatory effects of this compound on hOGG1 or other DNA repair enzymes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-2-(trifluoromethyl)pteridine, and how do reaction conditions affect yield and purity?
- Answer: Synthesis often involves halogenation and trifluoromethylation steps. For example, chlorination of precursor pyridine derivatives can be achieved using HCl-H₂O₂ with CuCl₂ as a catalyst, optimizing yields by controlling reaction time (≤24 hours) and temperature (60–80°C) . Substitution reactions (e.g., using sodium azide) or coupling reactions (e.g., palladium-catalyzed Suzuki-Miyaura) are also employed, where solvent choice (DMF vs. THF) and catalyst loading (5–15 mol%) critically influence purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing this compound?
- Answer: ¹H/¹³C NMR should prioritize deuterated solvents (DMSO-d₆ or CDCl₃) to resolve signals from trifluoromethyl (-CF₃) and chloro substituents. IR spectroscopy is effective for identifying C-F stretches (~1,150 cm⁻¹) and aromatic C-Cl vibrations (~550 cm⁻¹). DFT-based vibrational analysis improves peak assignments, particularly for distinguishing tautomeric forms .
Q. What are the key reactivity patterns observed in nucleophilic substitution reactions involving this compound?
- Answer: The chloro group at the 4-position is highly susceptible to nucleophilic substitution. For instance, reactions with amines or thiols proceed efficiently in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding amino- or thioether derivatives. Steric hindrance from the trifluoromethyl group at the 2-position slows substitution at adjacent positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Answer: Discrepancies often arise from impurities (>95% purity required) or divergent assay conditions. For example, cytotoxicity IC₅₀ values vary due to cell line specificity (e.g., HeLa vs. HEK293). Cross-validation using standardized protocols (e.g., MTT assays at 48-hour exposure) and structural confirmation via LC-MS/HPLC (retention time: 1.25–1.76 minutes under SQD-FA05 conditions) is critical .
Q. What computational methods (e.g., DFT) are effective in predicting the electronic properties and reactivity of this compound?
- Answer: DFT calculations at the B3LYP/6-311+G(d,p) level accurately predict HOMO-LUMO gaps (ΔE ≈ 5.2 eV) and Fukui indices, identifying the chloro-substituted carbon as the most electrophilic site. Solvent effects (PCM model) refine reaction pathway simulations for nucleophilic attacks .
Q. What strategies are recommended for designing derivatives with enhanced target selectivity in medicinal chemistry applications?
- Answer: Introduce bioisosteric replacements (e.g., replacing -CF₃ with -CN) to modulate lipophilicity (logP) while retaining binding affinity. Fragment-based drug design (FBDD) using X-ray crystallography (e.g., CCDC-2121961 data) identifies key interactions with kinase active sites. Coupling with morpholine or pyrimidine moieties improves solubility and pharmacokinetics .
Methodological Notes
- Synthesis Optimization: Prioritize kinetic studies to identify rate-limiting steps (e.g., trifluoromethylation via radical pathways) .
- Analytical Validation: Use hyphenated techniques (LC-MS/MS) to detect trace impurities (<0.5%) that may skew bioactivity data .
- Computational Workflow: Combine docking (AutoDock Vina) with MD simulations (AMBER) to assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
